molecular formula C11H5ClFN3O3 B11716671 (2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone CAS No. 1447216-91-2

(2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone

Cat. No.: B11716671
CAS No.: 1447216-91-2
M. Wt: 281.63 g/mol
InChI Key: DSDJDBUQCCWSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine: is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a chloro group, a fluoro group, and a nitrobenzoyl group attached to the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group results in amino derivatives.

    Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the synthesis of bioactive molecules for research purposes.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

Industry:

  • Utilized in the production of agrochemicals and other specialty chemicals.
  • Applied in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine is unique due to the combination of its functional groups and the pyrimidine core. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

1447216-91-2

Molecular Formula

C11H5ClFN3O3

Molecular Weight

281.63 g/mol

IUPAC Name

(2-chloro-5-fluoropyrimidin-4-yl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C11H5ClFN3O3/c12-11-14-5-8(13)9(15-11)10(17)6-2-1-3-7(4-6)16(18)19/h1-5H

InChI Key

DSDJDBUQCCWSJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NC(=NC=C2F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.